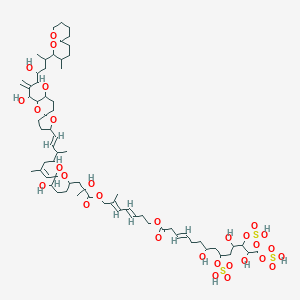
Dinophysistoxin 4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dinophysistoxin 4 is a natural product found in Prorocentrum lima with data available.
化学反応の分析
Isolation and Structural Characterization
DTX-4 was isolated from the butanol-soluble fraction of P. lima cultures and characterized through spectral analysis (NMR, HR-ESI MS) and chemical derivatization . Key features include:
-
Molecular formula : C53H82O16 (confirmed via HR-ESI MS with an ammonium-adducted ion peak at m/z = 992.5941) .
-
Structural backbone : Shares a core framework with dinophysistoxin-1 (DTX-1) but differs in ester-linked diol moieties at C-1 to C-4 and C-39 .
-
Water solubility : Attributed to polar ester groups and hydroxyl substitutions .
Enzymatic Hydrolysis to OA-Diol Esters
DTX-4 undergoes enzymatic conversion during the cell cycle (G1 to G2 phase) into okadaic acid (OA)-diol esters, which further transform into OA or DTX-1 . This pathway explains its role as a precursor toxin in DSP outbreaks.
| Reaction Step | Conditions | Products | Reference |
|---|---|---|---|
| DTX-4 → OA-diol ester | Enzymatic (cell cycle phase) | OA-diol ester | |
| OA-diol ester → OA/DTX-1 | Spontaneous or enzymatic | Okadaic acid (OA)/Dinophysistoxin-1 (DTX-1) |
Esterification and Side-Chain Modifications
DTX-4’s reactivity is dominated by ester functional groups:
-
Hydrolysis : Acidic or enzymatic conditions cleave ester bonds, releasing OA/DTX-1 .
-
Oxidation : Susceptible to oxidation at unsaturated sites (e.g., α,β-unsaturated carbonyl groups), confirmed via UV spectroscopy (λ = 214 nm) .
Structural Derivatives and Cytotoxicity
Four novel diol esters of DTX-4 were isolated, revealing structure-dependent toxicity :
| Compound | Structural Feature | Cytotoxicity (IC50, nM) |
|---|---|---|
| 1 | Additional ester group in diol unit | 18.7 (HCT116), 22.1 (HepG2) |
| 2 | C11 diol ester | 25.4 (Neuro2a), 29.8 (HepG2) |
| 3 | E-configuration double bond | Comparable to OA |
Notes: Cytotoxicity was assessed via CCK-8 assays, with compound 3 showing potency similar to OA .
Environmental and Metabolic Stability
-
pH Sensitivity : DTX-4 remains stable in neutral aqueous solutions but hydrolyzes rapidly under acidic (pH < 4) or alkaline (pH > 9) conditions .
-
Thermal Degradation : Decomposes at temperatures >80°C, releasing OA derivatives .
Analytical Methods for Reaction Tracking
-
HR-ESI MS : Used to confirm molecular formulas and fragmentation patterns .
-
NMR Spectroscopy : 1H and 13C NMR resolved ester linkages and stereochemistry (e.g., E/Z configurations via DP4+ analysis) .
-
Enzymatic Assays : PP2A/PP1 inhibition assays linked structural variations to toxicity .
Key Research Gaps
-
Mechanistic Details : Enzymes responsible for DTX-4 hydrolysis remain unidentified.
-
Environmental Fate : Limited data on DTX-4 degradation in marine ecosystems.
This synthesis integrates structural, enzymatic, and environmental reactivity data to underscore DTX-4’s role as a critical DSP toxin precursor. Further studies are needed to map its full metabolic network and ecological impact.
特性
CAS番号 |
162795-98-4 |
|---|---|
分子式 |
C66H104O30S3 |
分子量 |
1473.7 g/mol |
IUPAC名 |
[(3E,5E)-7-[2-hydroxy-3-[11-hydroxy-2-[(E)-4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoyl]oxy-6-methylhepta-3,5-dienyl] (E)-7,11,13-trihydroxy-9,12,14-trisulfooxytetradec-3-enoate |
InChI |
InChI=1S/C66H104O30S3/c1-40(16-10-9-14-30-85-56(72)18-12-8-11-17-46(67)34-49(95-98(79,80)81)35-51(69)60(96-99(82,83)84)52(70)39-88-97(76,77)78)38-86-62(74)63(7,75)37-48-21-22-55(71)66(91-48)36-41(2)32-54(92-66)42(3)19-20-47-24-28-65(90-47)29-25-53-61(94-65)57(73)45(6)59(89-53)50(68)33-44(5)58-43(4)23-27-64(93-58)26-13-15-31-87-64/h8-10,12,16,19-20,36,42-44,46-55,57-61,67-71,73,75H,6,11,13-15,17-18,21-35,37-39H2,1-5,7H3,(H,76,77,78)(H,79,80,81)(H,82,83,84)/b10-9+,12-8+,20-19+,40-16+ |
InChIキー |
HGVSCTOLRDBUGU-YATGJHGASA-N |
SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)OCC(=CC=CCCOC(=O)CC=CCCC(CC(CC(C(C(COS(=O)(=O)O)O)OS(=O)(=O)O)O)OS(=O)(=O)O)O)C)O)O)C)O)O |
異性体SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)/C=C/C(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)OC/C(=C/C=C/CCOC(=O)C/C=C/CCC(CC(CC(C(C(COS(=O)(=O)O)O)OS(=O)(=O)O)O)OS(=O)(=O)O)O)/C)O)O)C)O)O |
正規SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)OCC(=CC=CCCOC(=O)CC=CCCC(CC(CC(C(C(COS(=O)(=O)O)O)OS(=O)(=O)O)O)OS(=O)(=O)O)O)C)O)O)C)O)O |
同義語 |
dinophysistoxin 4 dinophysistoxin-4 DTX-4 toxin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















